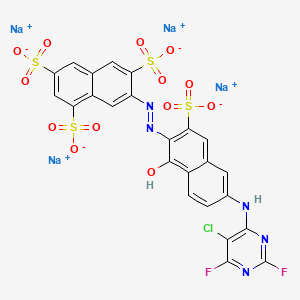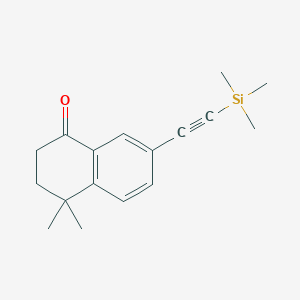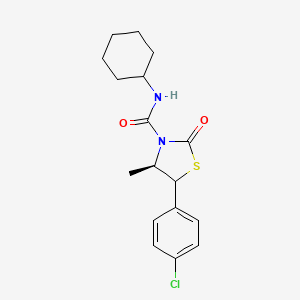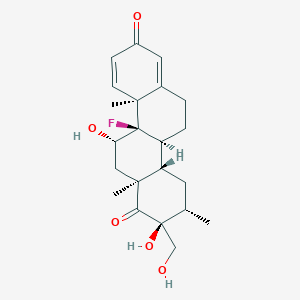![molecular formula C14H16BFO2S B13405716 2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated thiophene derivative. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, polymers, and pharmaceuticals . The presence of fluorine in the compound enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated thiophenes typically involves the functionalization of the thiophene ring or heterocyclization . One common method is the direct fluorination of thiophene using molecular fluorine (F2), although this process is not very selective . Another approach involves the use of electrophilic fluorinating reagents such as gaseous SF3+, which provides a more controlled fluorination . The preparation of 2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can also involve the condensation of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of fluorinated thiophenes often employs scalable methods such as continuous flow synthesis and microwave-assisted reactions . These methods offer advantages in terms of reaction efficiency, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom or other substituents can be replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a selective inhibitor of certain enzymes and receptors.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors, light-emitting materials, and liquid crystals.
Mechanism of Action
The mechanism of action of 2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of histone deacetylases (HDACs) or agonists of sphingosine-1-phosphate (S1P) receptors . These interactions can modulate various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorothiophene: A simpler fluorinated thiophene with similar chemical properties.
3-Fluorothiophene: Another fluorinated thiophene with different substitution patterns.
Benzo[b]thiophene: The parent compound without fluorine substitution.
Uniqueness
2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16BFO2S |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
2-(6-fluoro-1-benzothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BFO2S/c1-13(2)14(3,4)18-15(17-13)12-7-9-5-6-10(16)8-11(9)19-12/h5-8H,1-4H3 |
InChI Key |
KGAXCRSKDVVFNH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S,4S,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13405634.png)
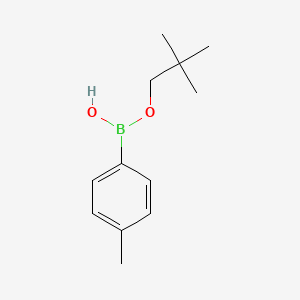
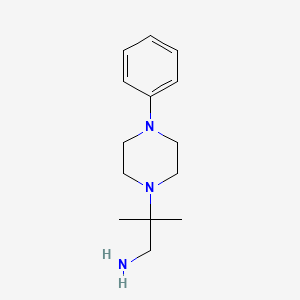
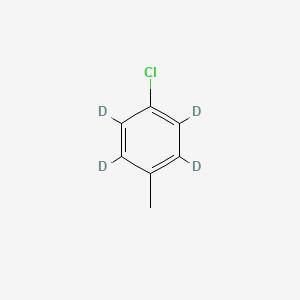
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)

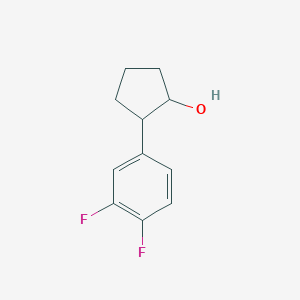
![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
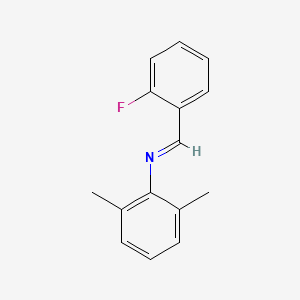
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
